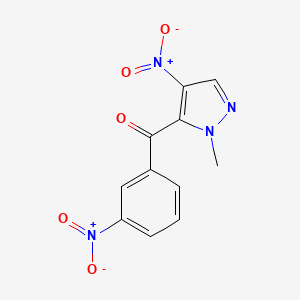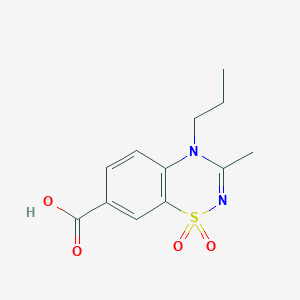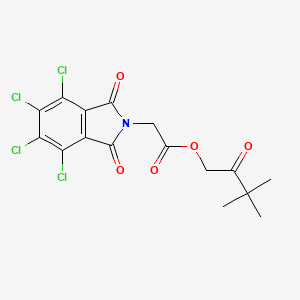![molecular formula C17H22ClN3O4S B12468459 1-{[4-Chloro-3-(pyrrolidin-1-ylsulfonyl)phenyl]carbonyl}piperidine-4-carboxamide](/img/structure/B12468459.png)
1-{[4-Chloro-3-(pyrrolidin-1-ylsulfonyl)phenyl]carbonyl}piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{[4-Chloro-3-(pyrrolidin-1-ylsulfonyl)phenyl]carbonyl}piperidine-4-carboxamide is a complex organic compound that features a piperidine ring, a pyrrolidine ring, and a sulfonyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[4-Chloro-3-(pyrrolidin-1-ylsulfonyl)phenyl]carbonyl}piperidine-4-carboxamide typically involves multiple steps, starting with the preparation of the core structures, such as the piperidine and pyrrolidine rings. These rings are then functionalized and coupled using various reagents and catalysts. Common synthetic routes include:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Formation of the Pyrrolidine Ring: Similar to the piperidine ring, this involves cyclization reactions.
Coupling Reactions: The functionalized rings are then coupled using reagents such as sulfonyl chlorides and amides under specific conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
1-{[4-Chloro-3-(pyrrolidin-1-ylsulfonyl)phenyl]carbonyl}piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and sulfonyl groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium, platinum, and other transition metals.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Wissenschaftliche Forschungsanwendungen
1-{[4-Chloro-3-(pyrrolidin-1-ylsulfonyl)phenyl]carbonyl}piperidine-4-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is used in the development of new drugs, particularly those targeting specific enzymes or receptors.
Biology: The compound can be used to study biological pathways and mechanisms.
Industry: It may be used in the synthesis of other complex organic molecules or as a catalyst in certain reactions.
Wirkmechanismus
The mechanism of action of 1-{[4-Chloro-3-(pyrrolidin-1-ylsulfonyl)phenyl]carbonyl}piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)ethanone
- 4-(Pyrrolidin-1-yl)benzonitrile derivatives
Uniqueness
1-{[4-Chloro-3-(pyrrolidin-1-ylsulfonyl)phenyl]carbonyl}piperidine-4-carboxamide is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C17H22ClN3O4S |
|---|---|
Molekulargewicht |
399.9 g/mol |
IUPAC-Name |
1-(4-chloro-3-pyrrolidin-1-ylsulfonylbenzoyl)piperidine-4-carboxamide |
InChI |
InChI=1S/C17H22ClN3O4S/c18-14-4-3-13(11-15(14)26(24,25)21-7-1-2-8-21)17(23)20-9-5-12(6-10-20)16(19)22/h3-4,11-12H,1-2,5-10H2,(H2,19,22) |
InChI-Schlüssel |
AILZZAVRARAXFM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(C1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)N3CCC(CC3)C(=O)N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3,4-dichlorophenyl)-3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanamide](/img/structure/B12468377.png)
![(5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanol;dihydrochloride](/img/structure/B12468382.png)
![cyclo[Gly-Gly-DL-Leu-DL-Pro-DL-Pro-DL-Pro-DL-xiIle-DL-Phe]](/img/structure/B12468395.png)
![2-(tetrahydrofuran-2-ylmethyl)hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione](/img/structure/B12468404.png)
![2-[4-(tert-butylamino)-6-chloro-1,3,5-triazin-2-yl]-N-phenylhydrazinecarboxamide](/img/structure/B12468412.png)
![1-(4-methylphenyl)-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12468414.png)
![4-(5,6-Dimethyl-4-oxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidin-2-yl)-2-ethoxyphenyl benzoate](/img/structure/B12468432.png)
![N-[2-hydrazinyl-2-oxo-1-(3-oxo-1,3-dihydro-2-benzofuran-1-yl)ethyl]benzamide](/img/structure/B12468448.png)

![2-Methylpropyl 4-({5-[2-(4-{[(4-methylphenyl)sulfonyl]oxy}phenyl)-2-oxoethoxy]-5-oxopentanoyl}amino)benzoate](/img/structure/B12468452.png)
![2,6-Dibromo-7-methyl-[1,2,4]triazolo[1,5-A]pyridine](/img/structure/B12468462.png)



